Field: Biochemistry
Application: “2-(2-Chloro-6-Fluorophenyl)Acetamides” have been reported as potent thrombin inhibitors
Results: The inhibitors showed a range of potencies, with Ki values ranging from 0.9 to 33.9 nM.
Field: Organic Chemistry
Results: The results would depend on the specific reaction being carried out.
Field: Pharmaceutical Sciences
Results: The results would depend on the specific drug and its intended use.
2-(2-Fluorophenyl)acetyl chloride is an aromatic compound with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol . Its structure consists of a fluorine-substituted phenyl ring connected to an acetyl chloride group. The compound is classified as a hazardous material, with a UN number of 3265 and a packing group of II .
While specific biological activities of 2-(2-Fluorophenyl)acetyl chloride are not directly reported, compounds with similar structures have shown various biological effects:
Several methods can be employed to synthesize 2-(2-Fluorophenyl)acetyl chloride:
2-(2-Fluorophenyl)acetyl chloride finds applications in various fields:
While specific interaction studies for 2-(2-Fluorophenyl)acetyl chloride are not directly reported, compounds with similar structures are known to:
Several compounds share structural similarities with 2-(2-Fluorophenyl)acetyl chloride:
These compounds differ in their substitution patterns, which can affect their reactivity and potential applications. 2-(2-Fluorophenyl)acetyl chloride is unique due to the specific positioning of its fluorine atom, which can influence its chemical behavior and biological interactions.
Irritant